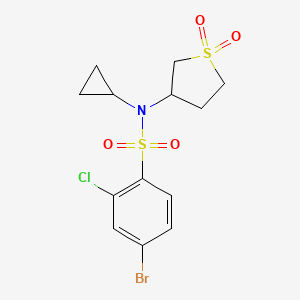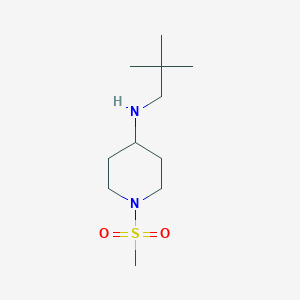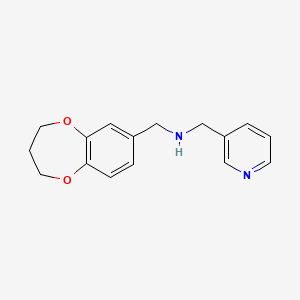![molecular formula C13H13FN4 B7571939 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)
3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile, also known as FPBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FPBM is a small molecule that belongs to the class of benzimidazole derivatives and has a molecular weight of 324.33 g/mol. In
作用機序
The mechanism of action of 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile is not fully understood, but several studies have suggested that it acts by inhibiting the activity of specific enzymes and receptors. 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has been shown to bind to the active site of cyclin-dependent kinases, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation. 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has also been shown to bind to G protein-coupled receptors, leading to the inhibition of downstream signaling pathways. Additionally, 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has been reported to act as a histone deacetylase inhibitor, leading to the modulation of gene expression.
Biochemical and Physiological Effects
3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile inhibits the proliferation of cancer cells and induces apoptosis. 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile exhibits neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has several advantages for lab experiments, including its small size, high potency, and low toxicity. 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile is also relatively easy to synthesize, making it an attractive lead compound for drug discovery and development. However, 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.
将来の方向性
For 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile research include the design and synthesis of new derivatives, investigation of epigenetic mechanisms, and development of novel therapies for difficult-to-treat diseases.
合成法
The synthesis of 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile involves the reaction of 3-fluoro-4-formylbenzonitrile with 2-pyrazol-1-ylethylamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to yield the final product. The synthesis of 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has been reported in several research articles, and the yield and purity of the compound depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has been extensively studied for its potential applications in drug discovery and development. Several research articles have reported the use of 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile as a lead compound for the design and synthesis of new drugs that target various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including cyclin-dependent kinases, G protein-coupled receptors, and histone deacetylases.
特性
IUPAC Name |
3-fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4/c14-13-8-11(9-15)2-3-12(13)10-16-5-7-18-6-1-4-17-18/h1-4,6,8,16H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPKCYDMCRYOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNCC2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)

![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)



![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)

![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)

![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)

